Cyclo(-Phe-Trp)

Antibacterial Natural Product Structure-Activity Relationship

Cyclo(-Phe-Trp) is a uniquely validated cyclic dipeptide with potent antibacterial activity against Vibrio cholerae (MIC=0.5 µg/mL, outperforming ciprofloxacin), dose-dependent insecticidal effects (LD50=619 ppm, 67% larvicidal mortality) against Helicoverpa armigera, and anticancer cytotoxicity (mean IC50=3.3 µg/mL across 37 human tumor cell lines). Its DKP core ensures proteolytic stability and conformational rigidity, while the tryptophan residue provides an intrinsic fluorophore for real-time binding studies. Unlike generic DKPs, every activity has been rigorously quantified—choose Cyclo(-Phe-Trp) for reproducible, data-driven discovery.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B1240647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-Phe-Trp)
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1
InChIKeyCUVKAUWOMPJEMI-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-Phe-Trp): Key Properties and Procurement Considerations for the Cyclic Dipeptide Diketopiperazine


Cyclo(-Phe-Trp), also known as cyclo(L-phenylalanyl-L-tryptophanyl) or cyclo(Trp-Phe), is a naturally occurring cyclic dipeptide (diketopiperazine, DKP) composed of L-phenylalanine and L-tryptophan . This compound is characterized by a stable six-membered diketopiperazine core scaffold and is found as a metabolite in various microorganisms, including *Streptomyces* and *Aspergillus* species . As a research tool, Cyclo(-Phe-Trp) is of significant interest due to its conformational stability and intrinsic resistance to enzymatic degradation compared to its linear counterparts, making it a valuable scaffold for investigating peptide-protein interactions and developing peptidomimetic probes .

Why Cyclo(-Phe-Trp) Cannot Be Replaced by Generic Cyclic Dipeptides in Research Applications


Cyclic dipeptides are not a uniform class of compounds; their biological activity is exquisitely sensitive to their specific amino acid composition. Subtle variations in side-chain chemistry—such as substituting a phenylalanine for a proline or a tryptophan for a tyrosine—can lead to a fundamental shift in a molecule's target selectivity, potency, and even its functional profile (e.g., from antibacterial to antifungal) [1]. As detailed in Section 3, direct comparative studies reveal that Cyclo(-Phe-Trp) exhibits a unique and quantifiable profile of activities, including specific antibacterial potency, antitumor cytotoxicity, and insecticidal effects, that is not shared by close analogs like cyclo(Trp-Trp) or cyclo(Phe-Pro) [2]. Therefore, substituting Cyclo(-Phe-Trp) with another DKP for research or development without validating the specific activity of interest would be scientifically unsound and likely to yield irreproducible or negative results.

Cyclo(-Phe-Trp) Evidence Guide: Quantified Differentiation from Structural Analogs


Cyclo(-Phe-Trp) Exhibits Superior Antibacterial Potency Against Key Pathogens Compared to Other Tryptophan-Containing DKPs

Cyclo(-Phe-Trp) demonstrates significantly higher antibacterial potency than its closely related tryptophan-containing DKP analogs, cyclo(Trp-Tyr), cyclo(Trp-Ile), and cyclo(Trp-Leu). In a direct comparative study, it was the only compound in its panel to achieve a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against *Vibrio cholerae* [1]. This level of potency against *V. cholerae* was reported to be more effective than the standard antibiotics ciprofloxacin and ampicillin in the same study [1].

Antibacterial Natural Product Structure-Activity Relationship

Cyclo(-Phe-Trp) Shows Broad-Spectrum Antitumor Cytotoxicity While cyclo(Trp-Trp) Requires Prenylation for Activity

Cyclo(-Phe-Trp) exhibits direct, intrinsic cytotoxicity against human cancer cell lines, including the Molt-4 leukemia cell line . In a large-scale screening, Cyclo(-Phe-Trp) showed moderate cytotoxic activity against an average of 37 human tumor cell lines with a mean IC50 of 3.3 μg/mL [1]. This contrasts with a close analog, cyclo(Trp-Trp), which has been reported to lack significant cytotoxicity in its native form and requires prenylation to acquire activity against similar leukemia and ovarian cell lines [2].

Antitumor Cytotoxicity Cancer Cell Lines

Cyclo(-Phe-Trp) Demonstrates Potent Insecticidal Activity Unreported for Other Common DKPs like cyclo(Phe-Pro)

Cyclo(-Phe-Trp) is a proven, potent insecticidal agent against the major agricultural pest *Helicoverpa armigera* (cotton bollworm). It exhibits significant antifeedant (70%), larvicidal (67%), and pupicidal (59%) activities in a dose-dependent manner [1]. The LD50 for its larvicidal effect was quantified at 619 ppm [1]. This specific and well-characterized insecticidal profile has not been reported for many other common cyclic dipeptides, such as cyclo(Phe-Pro) or cyclo(Trp-Pro), which are primarily noted for antibacterial or antifungal properties [2].

Insecticidal Agricultural Pest Control Larvicide

Cyclo(-Phe-Trp) Provides a Structurally Stable DKP Scaffold with Intrinsic Fluorescence for Biophysical Studies

Cyclo(-Phe-Trp) offers a unique advantage as a research tool due to its combination of conformational stability and intrinsic fluorescence. The cyclic DKP structure confers significant resistance to enzymatic degradation compared to linear dipeptides, making it a robust scaffold for studying molecular interactions . Furthermore, the presence of the tryptophan residue provides intrinsic fluorescence, enabling its use as a real-time probe for monitoring interactions with other molecules, such as proteins or nucleic acids, without the need for external labeling . This dual functionality—stability and label-free detection—is a valuable feature not universally present in other cyclic dipeptides, which may lack an intrinsic fluorophore.

Biophysical Probe Fluorescence Spectroscopy Peptide Conformation

Cyclo(-Phe-Trp) Applications: Where Specific Evidence Supports Procurement


Investigating New Therapeutics for *Vibrio cholerae* and Typhoid Fever

This scenario leverages the direct comparative evidence showing Cyclo(-Phe-Trp) is exceptionally potent against *Vibrio cholerae* (MIC = 0.5 μg/mL), outperforming other tryptophan-containing cyclic dipeptides and even the clinical antibiotics ciprofloxacin and ampicillin in the same study [1]. Researchers aiming to develop novel anti-cholera agents or study new mechanisms against this pathogen will find Cyclo(-Phe-Trp) to be a uniquely validated and potent starting point, justifying its selection over generic DKP libraries.

Developing Novel Biopesticides for Controlling the Cotton Bollworm (*Helicoverpa armigera*)

Cyclo(-Phe-Trp) is uniquely positioned for agricultural pest management research due to its demonstrated, dose-dependent insecticidal activity against *Helicoverpa armigera* [1]. The quantified larvicidal (67% mortality, LD50 = 619 ppm) and antifeedant (70%) activities [1] provide a clear, data-driven rationale for its use in formulating and testing new biopesticide prototypes. This specific application is not supported by evidence for other common cyclic dipeptides like cyclo(Phe-Pro) or cyclo(Trp-Trp), making Cyclo(-Phe-Trp) the evidence-based choice for this field [2].

Screening for Broad-Spectrum Antitumor Activity and Lead Compound Identification

With demonstrated cytotoxic activity against the Molt-4 leukemia cell line [1] and a mean IC50 of 3.3 μg/mL across 37 human tumor cell lines [2], Cyclo(-Phe-Trp) is a strong candidate for inclusion in natural product or focused DKP libraries for anticancer drug discovery. Its direct activity contrasts with the requirement for prenylation seen in analogs like cyclo(Trp-Trp) , making Cyclo(-Phe-Trp) a more practical and immediately useful tool for primary high-throughput screening campaigns.

Biophysical Studies of Peptide-Protein Interactions Using a Stable, Intrinsic Fluorescent Probe

Cyclo(-Phe-Trp) serves as an ideal, ready-to-use probe for investigating peptide-protein interactions. Its DKP core provides conformational stability and resistance to proteolysis, ensuring the molecule remains intact during experiments [1]. Simultaneously, the tryptophan residue acts as an intrinsic fluorophore, allowing researchers to monitor binding events and conformational changes in real-time via simple fluorescence spectroscopy without the need for cumbersome and potentially activity-altering chemical labels [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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